1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
The closest compound I found is "1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid" . It’s a compound with a benzothiazole moiety, which is a heterocyclic compound (a compound containing atoms of at least two different elements as members of its rings).
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . For example, Maliyappa and co-workers created four heterocyclic azo dyes using the standard diazo-coupling process between aniline derivatives and 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H pyrazol-3-one .
Molecular Structure Analysis
The molecular structure of these compounds can be complex. For instance, “1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” has a molecular formula of C12H12N2O2S .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be used in chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For instance, “1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” has a molecular weight of 248.3 .
Scientific Research Applications
Non-Linear Optic Application
Compounds derived from benzothiazole, such as 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde, have been investigated for their potential application in non-linear optics. The synthesis of novel push-pull benzothiazole derivatives with reverse polarity was explored, focusing on substituting the 2-position with strong electron-acceptor groups. These compounds exhibit expected non-linear optical properties, making them candidates for optical applications (Hrobárik, Sigmundová, & Zahradník, 2004).
Analytical Applications
Another application area is in the field of analytical chemistry. Derivatives of benzothiazole, similar to 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde, have been used as neutral ionophores in the construction of novel sensors. For instance, a study found that pyridine-2-carbaldehyde-2-(4-methyl-1,3-benzothiazol-2-yl) hydrazone can be used for creating an Er(III) membrane sensor, exhibiting high selectivity and wide applicability for analytical purposes (Ganjali et al., 2007).
Synthesis of Pyrazole Derivatives
Benzothiazole-based compounds, similar in structure to 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde, have been used in the synthesis of novel pyrazole derivatives. These compounds, pendant to benzothiazole, are prepared through 1,3-dipolar cycloaddition reactions and have various potential applications in chemical synthesis (Kheder, Mabkhot, Zahian, & Mohamed, 2014).
Synthesis of Carbonyl Compounds
Benzothiazole-2-carbaldehyde, a related compound, has been utilized in the synthesis of aldehydes and ketones via transaminations. This method, which may be relevant for derivatives like 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde, offers wide applications with yields generally over 80% (Calō, Lopez, & Todesco, 1972).
Antitumor Agents
Derivatives of 1,3-benzothiazol-2-yl have been explored for their potential as antitumor agents. Specifically, compounds synthesized from 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde have shown significant antitumor activity. These findings indicate potential applications of related benzothiazole derivatives, like 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde, in the development of new antitumor drugs (Matiichuk et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(6-methyl-1,3-benzothiazol-2-yl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-9-4-5-11-12(7-9)17-13(14-11)15-6-2-3-10(15)8-16/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKRQKWGOBSLFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C=CC=C3C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde |
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